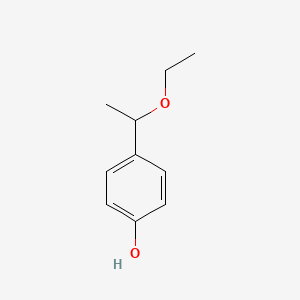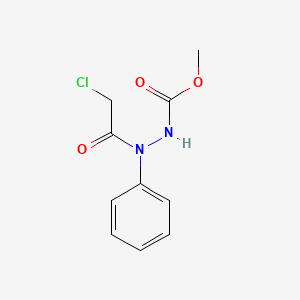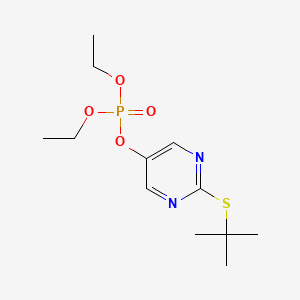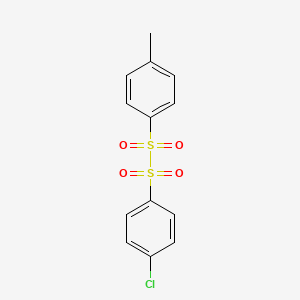
Propan-2-yl bis(3-methylphenyl)phosphinite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl bis(3-methylphenyl)phosphinite is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinite group, which is a phosphorus atom bonded to an oxygen atom and two organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl bis(3-methylphenyl)phosphinite typically involves the reaction of 3-methylphenol with phosphorus trichloride, followed by the addition of isopropanol. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:
[ \text{3-Methylphenol} + \text{Phosphorus trichloride} + \text{Isopropanol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and cost-effectiveness, ensuring that the reaction conditions are maintained to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl bis(3-methylphenyl)phosphinite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: The phosphinite group can participate in substitution reactions, where one of the organic groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound would yield phosphine oxides, while substitution reactions could produce a variety of substituted phosphinites.
Applications De Recherche Scientifique
Propan-2-yl bis(3-methylphenyl)phosphinite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, where it can form complexes with transition metals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the synthesis of various organophosphorus compounds, which have applications in agriculture, materials science, and other industrial fields.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another organophosphorus compound with similar ligand properties.
Diisopropylphenylphosphine: A compound with similar structural features but different substituents.
Bis(diphenylphosphino)methane: A bidentate ligand with two phosphorus atoms.
Uniqueness
Propan-2-yl bis(3-methylphenyl)phosphinite is unique due to its specific combination of isopropyl and 3-methylphenyl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity and its ability to form stable complexes with metal ions, making it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
| 96857-49-7 | |
Formule moléculaire |
C17H21OP |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
bis(3-methylphenyl)-propan-2-yloxyphosphane |
InChI |
InChI=1S/C17H21OP/c1-13(2)18-19(16-9-5-7-14(3)11-16)17-10-6-8-15(4)12-17/h5-13H,1-4H3 |
Clé InChI |
NVSNMQVYBLKVNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane](/img/structure/B14352077.png)
![5-Phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile](/img/structure/B14352091.png)

